molecular formula C7H10 B11937353 1,4-Cycloheptadiene CAS No. 7161-35-5

1,4-Cycloheptadiene

Cat. No.: B11937353
CAS No.: 7161-35-5
M. Wt: 94.15 g/mol
InChI Key: HQGYGGZHZWXFSI-UHFFFAOYSA-N
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Preparation Methods

1,4-Cycloheptadiene can be synthesized through various methods. One common synthetic route involves the catalytic reduction of 7-substituted cycloheptatrienes. These starting materials react with 4-phenyl-1,2,4-triazoline-3,5-dione to give 4+2 cycloaddition products of the norcaradiene form of the cycloheptatrienes. Catalytic reduction of these adducts yields 9-substituted 4-phenyl-2,4,6-triazatetracyclo[5.3.2.02~6.08~1o]dodeca-3,5-diones in good yield . Industrial production methods often involve the use of glacial acetic acid as a solvent .

Chemical Reactions Analysis

1,4-Cycloheptadiene undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas for reduction and halogens for substitution reactions. Major products formed from these reactions include cycloheptane and halogenated cycloheptadienes .

Scientific Research Applications

1,4-Cycloheptadiene has several scientific research applications:

Mechanism of Action

The mechanism by which 1,4-Cycloheptadiene exerts its effects involves its ability to form complexes with metals, such as palladium. These complexes can participate in various catalytic processes, facilitating chemical transformations . The molecular targets and pathways involved include interactions with metal centers and participation in catalytic cycles.

Properties

CAS No.

7161-35-5

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

IUPAC Name

cyclohepta-1,4-diene

InChI

InChI=1S/C7H10/c1-2-4-6-7-5-3-1/h1-2,5,7H,3-4,6H2

InChI Key

HQGYGGZHZWXFSI-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCC=C1

Origin of Product

United States

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